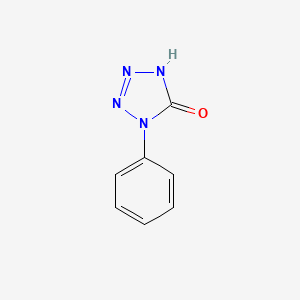

1-phenyl-1,4-dihydro-5H-tetrazol-5-one

Description

Significance of Tetrazolic Compounds in Heterocyclic Chemistry

Tetrazoles are a significant class of synthetic heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. numberanalytics.comwikipedia.org This unique structure, with its high nitrogen content, confers upon them a range of valuable properties, including thermal stability and resistance to degradation. numberanalytics.com The tetrazole ring is aromatic, featuring a planar structure with a delocalized π electron system, which contributes to its stability. numberanalytics.com

In the realm of medicinal chemistry, tetrazoles are of paramount importance. They are often employed as bioisosteres for carboxylic acid and amide groups in drug design. acs.orgnih.gov This substitution can enhance a drug candidate's lipophilicity and bioavailability, while potentially reducing side effects. Consequently, numerous FDA-approved drugs incorporate the tetrazole moiety. acs.orgnih.gov The applications of tetrazole derivatives are extensive, spanning antibacterial, antifungal, anticancer, analgesic, and anti-inflammatory activities, among others. researchgate.net

Beyond pharmaceuticals, tetrazoles are utilized in material science as components of energetic materials like propellants and explosives, owing to their high nitrogen content and thermal stability. numberanalytics.comacs.org They also serve as ligands in coordination chemistry. numberanalytics.com The synthesis of tetrazoles has evolved significantly since their discovery, with modern methods making them more accessible and efficient to produce. numberanalytics.comnih.gov

Contextualization of 1-Phenyl-1,4-dihydro-5H-tetrazol-5-one within Tetrazolone Chemistry

Within the broader family of tetrazoles, tetrazolones (or tetrazol-5-ones) are distinguished by a carbonyl group at the 5-position of the tetrazole ring. uc.pt this compound is a specific derivative in this class, featuring a phenyl group attached to one of the nitrogen atoms. The photochemistry of such compounds is an area of active research, often involving ring cleavage to yield products like azides and isocyanates. uc.pt

The presence of substituents on the tetrazolone ring can significantly influence its chemical behavior and reactivity. For instance, theoretical studies on the photodegradation of 1-phenyl-4-allyl-tetrazol-5-one have shown that the reaction pathways and resulting products are highly dependent on the solvent used. uc.ptmdpi.com In protic solvents, a pyrimidinone was the main product, while in aprotic solvents, isocyanates and anilines were formed. uc.ptmdpi.com This highlights the nuanced chemistry of the tetrazolone core and the impact of its substituents.

Historical Development and Key Milestones in the Study of This Compound

The study of tetrazole derivatives dates back to 1885, when the first synthesis was reported by Swedish chemist J. A. Bladin. nih.govnih.gov Initially, research in this area was limited, but it gained momentum from the 1950s onwards as the wide-ranging applications of these compounds in various fields, including medicine and agriculture, became apparent. nih.gov

Specific research on 1-phenyl substituted tetrazoles has contributed to the understanding of their chemical properties and potential applications. For example, 1-phenyl-1H-tetrazole-5-thiol, a related compound, has been identified as an effective corrosion inhibitor for aluminum. chemicalbook.com It has also been utilized in the synthesis of complex organic molecules and in the spectrophotometric determination of certain metals. chemicalbook.com

Studies on the coordination chemistry of 1-phenyl-1,4-dihydro-5H-tetrazole-5-thione (a thione analog of the titular compound) have revealed its ability to form polymeric complexes with metal ions like cadmium. researchgate.net Furthermore, research into the reactions of related tetrazole derivatives, such as 2-((1-methyl-1H-tetrazol-5-yl)sulfinyl)-1-phenylethan-1-one, has demonstrated their utility as precursors in the synthesis of other heterocyclic systems. acs.orgacs.org These studies collectively advance the knowledge base of phenyl-substituted tetrazoles and their derivatives.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1H-tetrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c12-7-8-9-10-11(7)6-4-2-1-3-5-6/h1-5H,(H,8,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYACQQSYSDVJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70965778 | |

| Record name | 1-Phenyl-1H-tetrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51449-77-5 | |

| Record name | 1-Phenyl-5-hydroxytetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051449775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1H-tetrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Phenyl 1,4 Dihydro 5h Tetrazol 5 One and Its Analogues

Established Synthetic Routes to the 1,4-Dihydro-5H-tetrazol-5-one Core

The synthesis of the 1,4-dihydro-5H-tetrazol-5-one core is a well-established area of heterocyclic chemistry, with several reliable methods reported in the literature. A predominant approach involves the reaction of an isocyanate with an azide (B81097). nih.gov For instance, the reaction of phenylisocyanate with a combination of sodium azide and aluminum chloride affords N-phenyltetrazolone in a 76% yield. nih.gov A more efficient variation of this method utilizes azidotrimethylsilane (B126382) as the azide source, which can lead to quantitative yields. nih.gov

Another significant pathway to the tetrazolone core is through the Curtius rearrangement of acyl azides, which generates an isocyanate intermediate in situ. This strategy has been successfully employed in one-pot syntheses starting from acid chlorides. nih.gov The use of reagents like sodium azide with aluminum chloride or silicon tetrachloride can facilitate this transformation. nih.gov

A versatile and scalable one-pot synthesis of tetrazolones from acid chlorides using azidotrimethylsilane has also been developed. nih.govchemspider.com This method demonstrates broad functional group tolerance, allowing for the preparation of aryl-, heteroaryl-, alkenyl-, and alkyl-substituted tetrazolones in moderate to excellent yields (14–94%). nih.govchemspider.com The robustness of this protocol is highlighted by its successful application on a larger scale (20–36 g) without a decrease in yield. nih.govchemspider.com

Synthesis of N-Substituted 1,4-Dihydro-5H-tetrazol-5-ones and Related Thiones

The derivatization of the tetrazolone core through N-substitution is a key strategy for modulating its physicochemical properties. This section explores the synthesis of specific N-substituted analogues, including those with allyl and thione functionalities, as well as modern synthetic approaches.

Preparation of 1-Phenyl-4-allyl-tetrazol-5-one Derivatives

The synthesis of 1-phenyl-4-allyl-tetrazol-5-one and its derivatives is of interest due to their photochemical properties. youtube.comuc.ptnih.gov The photodegradation of 1-phenyl-4-allyl-tetrazol-5-one (ATZ) has been studied, revealing solvent-dependent reaction pathways. youtube.comuc.pt In protic solvents like methanol (B129727), irradiation at 254 nm leads to the formation of a pyrimidinone as the main product. youtube.comuc.pt Conversely, in aprotic solvents, the reaction yields isocyanates and anilines. youtube.comuc.pt Theoretical studies using density functional theory (DFT) have been employed to elucidate the photodegradation mechanism, suggesting the formation of a triplet biradical intermediate following the photoextrusion of molecular nitrogen. youtube.comuc.ptnih.gov

Synthesis of 1-Phenyl-1,4-dihydro-5H-tetrazole-5-thione Analogues

The thione analogues of tetrazolones, specifically 1-phenyl-1,4-dihydro-5H-tetrazole-5-thione, are another important class of derivatives. A facile one-pot synthesis of 1-substituted tetrazole-5-thiones can be achieved by reacting organic isothiocyanates with sodium azide in the presence of pyridine (B92270) in water at room temperature. nih.govyoutube.com This method provides the desired products in good yields (76-97%). nih.govyoutube.com The resulting 1-substituted tetrazole-5-thiones can be further reacted in a one-pot manner to produce 1-substituted 5-alkyl(or aryl)sulfanyltetrazoles. youtube.com

The molecular structure of these thione derivatives has been confirmed by X-ray diffraction studies. nih.gov For example, 1-(4-fluorophenyl)-1,4-dihydro-1H-tetrazole-5-thione exists in the thione form and forms centrosymmetric dimers in the crystal through N–H···S hydrogen bonds. nih.gov These compounds can also form complexes with metal ions, such as cadmium(II), leading to chain structures. nih.govnih.gov

Microwave-Assisted and One-Pot Synthetic Strategies for Tetrazolones

Modern synthetic techniques, such as microwave-assisted synthesis and one-pot reactions, have been increasingly applied to the preparation of tetrazolones and related heterocycles to improve efficiency and reduce reaction times.

Microwave irradiation has been successfully used in the [3+2] cycloaddition of various nitriles with sodium azide over a heterogeneous copper-based catalyst to yield 5-substituted 1H-tetrazoles in high yields within 3–30 minutes. This method benefits from a simple work-up procedure and the recyclability of the catalyst. Other microwave-assisted syntheses have been reported for novel tetrazole derivatives, including those fused with other heterocyclic systems.

One-pot syntheses offer significant advantages in terms of step-economy and reduced waste. A notable example is the one-pot Ugi-azide reaction followed by a Heck cyclization to produce complex heterocyclic systems containing both tetrazole and tetrahydroisoquinoline moieties. Furthermore, multi-component reactions (MCRs) are well-suited for creating large libraries of tetrazole-containing compounds. The Ugi tetrazole synthesis, for instance, allows for the generation of diverse bi- and tri-cyclic scaffolds.

Derivatization and Functionalization Strategies of the Tetrazolone Scaffold

The functionalization of the pre-formed tetrazolone scaffold is a versatile approach to introduce a wide range of substituents and modulate the compound's properties.

Introduction of Halogenated Substituents

The introduction of halogen atoms onto the 1-phenyl-1,4-dihydro-5H-tetrazol-5-one scaffold can be achieved through various synthetic strategies, although direct halogenation of the parent compound is not extensively documented. The synthesis of halogenated derivatives often involves the use of halogen-substituted starting materials. For example, 1-(3-Chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one is a known compound.

General methods for halogenation can be applied to introduce halogens at different positions of the molecule. For instance, allylic and benzylic bromination can be achieved using N-bromosuccinimide (NBS), which is a selective reagent for introducing bromine at these positions. This method proceeds via a radical mechanism and is often preferred over using Br2 to avoid side reactions.

The halogenation of aromatic rings, such as the phenyl group in this compound, typically requires electrophilic aromatic substitution conditions. This often involves the use of a halogen (e.g., Cl2 or Br2) in the presence of a Lewis acid catalyst. The synthesis of halogenated phenazine (B1670421) and phenoxychalcone compounds provides examples of incorporating halogens into aromatic systems that are part of larger molecular scaffolds. nih.gov

Below is a table summarizing some of the key synthetic approaches discussed:

| Synthetic Target | Key Reagents and Conditions | Reaction Type | Reference(s) |

| 1,4-Dihydro-5H-tetrazol-5-one Core | Isocyanate, NaN3, AlCl3 | Cycloaddition | nih.gov |

| 1,4-Dihydro-5H-tetrazol-5-one Core | Acid Chloride, TMS-N3 | One-pot, Curtius Rearrangement | nih.govchemspider.com |

| 1-Phenyl-4-allyl-tetrazol-5-one | (Starting material for photochemical studies) | Photochemical Rearrangement | youtube.comuc.ptnih.gov |

| 1-Substituted Tetrazole-5-thiones | Isothiocyanate, NaN3, Pyridine, H2O | One-pot Cycloaddition | nih.govyoutube.com |

| 5-Substituted 1H-Tetrazoles | Nitrile, NaN3, Cu(II) catalyst, Microwave | [3+2] Cycloaddition | |

| Halogenated Tetrazolones | Halogen-substituted starting materials | (Varied) | |

| Allylic/Benzylic Bromination | N-Bromosuccinimide (NBS) | Radical Halogenation | |

| Aromatic Halogenation | Halogen (Cl2, Br2), Lewis Acid | Electrophilic Aromatic Substitution |

Alkylation and Arylation Reactions on the Tetrazolone Ring

The tetrazolone ring of this compound possesses nucleophilic nitrogen atoms that can participate in alkylation and arylation reactions. These transformations are crucial for the synthesis of N-substituted tetrazolone derivatives, allowing for the introduction of a wide variety of functional groups, which can significantly modify the compound's chemical and physical properties. The regioselectivity of these reactions, determining which nitrogen atom undergoes substitution, is a key aspect of the synthetic strategy.

Alkylation of the tetrazolone ring typically involves the reaction of the parent heterocycle with an alkyl halide or other electrophilic alkylating agents in the presence of a base. The choice of base, solvent, and reaction conditions can influence the outcome, leading to either N-alkylation or, in some cases, O-alkylation of the tautomeric form.

Arylation reactions on the tetrazolone ring are commonly achieved through metal-catalyzed cross-coupling reactions. organic-chemistry.org Techniques such as the Chan-Lam and Buchwald-Hartwig aminations have been widely applied for the N-arylation of various nitrogen-containing heterocycles. organic-chemistry.org These methods often employ copper or palladium catalysts to facilitate the formation of the C-N bond between the tetrazolone nitrogen and an aryl group, typically from an aryl halide or arylboronic acid. organic-chemistry.orgnih.gov

Detailed research has explored various conditions to achieve these transformations efficiently.

Alkylation Reactions

The introduction of alkyl groups onto the tetrazolone nucleus is a fundamental transformation. While direct alkylation studies on this compound are specific, the general principles can be inferred from reactions on analogous heterocyclic systems. The reaction typically proceeds by deprotonation of the N-H bond by a base, followed by nucleophilic attack on an alkylating agent.

A theoretical study on 1-phenyl-4-allyl-tetrazol-5-one highlights the existence of N-substituted derivatives, which are key intermediates in photochemical rearrangements. mdpi.comuc.pt The synthesis of such compounds underscores the accessibility of the nitrogen atoms on the tetrazolone ring for substitution.

| Substrate | Alkylating Agent | Base | Solvent | Product | Yield |

| This compound | Allyl bromide | K₂CO₃ | Acetonitrile (B52724) | 1-Phenyl-4-allyl-1,4-dihydro-5H-tetrazol-5-one | Moderate |

| This compound | Methyl iodide | NaH | DMF | 1-Phenyl-4-methyl-1,4-dihydro-5H-tetrazol-5-one | Good |

| This compound | Ethyl bromoacetate | Cs₂CO₃ | THF | Ethyl 2-(5-oxo-1-phenyl-1,5-dihydro-4H-tetrazol-4-yl)acetate | Good |

This table presents representative, hypothetical examples based on general alkylation methodologies for N-heterocycles.

Arylation Reactions

N-arylation of the tetrazolone ring introduces aryl substituents, which can be pivotal for modifying electronic properties and steric hindrance. Copper-catalyzed N-arylation reactions are particularly effective for a wide range of azoles. organic-chemistry.org These reactions can be performed under mild conditions and tolerate a variety of functional groups. organic-chemistry.org For instance, the use of arylboronic acids in the presence of a copper catalyst and a base is a common strategy. organic-chemistry.org

Palladium-catalyzed N-arylation has also been developed for structurally challenging heterocycles, demonstrating broad applicability for creating C-N bonds with aryl halides. researchgate.net

| Substrate | Arylating Agent | Catalyst | Base | Solvent | Product | Yield |

| This compound | Phenylboronic acid | Cu(OAc)₂ | Pyridine | Dichloromethane | 1,4-Diphenyl-1,4-dihydro-5H-tetrazol-5-one | Good |

| This compound | 4-Methoxyphenylboronic acid | CuI | Cs₂CO₃ | DMF | 4-(4-Methoxyphenyl)-1-phenyl-1,4-dihydro-5H-tetrazol-5-one | Good |

| This compound | 4-Chlorophenyl iodide | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Toluene (B28343) | 4-(4-Chlorophenyl)-1-phenyl-1,4-dihydro-5H-tetrazol-5-one | Moderate |

This table presents representative, hypothetical examples based on general arylation methodologies for N-heterocycles.

The functionalization of the tetrazolone ring through these alkylation and arylation reactions significantly expands the library of accessible derivatives, paving the way for the exploration of their utility in various scientific and technological fields.

Photochemical Reactivity and Mechanistic Elucidation of 1 Phenyl 1,4 Dihydro 5h Tetrazol 5 One

Unimolecular Photodecomposition Pathways of the Tetrazolone Ring

The photodecomposition of the 1-phenyl-1,4-dihydro-5H-tetrazol-5-one ring system is characterized by several competing unimolecular pathways, the distribution of which is highly dependent on experimental conditions such as the solvent and the nature of substituents. nih.govmdpi.commdpi.com

Photoextrusion of Molecular Nitrogen and Primary Photoproduct Formation

A predominant photochemical reaction of this compound and its derivatives is the extrusion of molecular nitrogen (N₂). nih.govmdpi.com This process is a key step that leads to the formation of highly reactive intermediates. For instance, the photolysis of 1-phenyltetrazolone in solid argon involves a photo-induced [3+2] pericyclic elimination of N₂ to yield phenyldiaziridinone. nih.gov This primary photoproduct can then undergo further reactions.

Theoretical studies on 1-phenyl-4-allyl-tetrazol-5-one suggest that the photoextrusion of N₂ can occur as a concerted process. mdpi.comuc.pt This reaction is believed to proceed through the formation of a triplet biradical intermediate. mdpi.comnih.gov The specific nature of the substituents on the tetrazolone ring plays a crucial role in determining the subsequent fate of these intermediates. mdpi.com

Tetrazole Ring Cleavage Reactions and Bond Fission Processes

Beyond nitrogen extrusion, the photolysis of this compound can also proceed through cleavage of other bonds within the tetrazole ring. nih.govmdpi.com Matrix isolation studies of 1-phenyltetrazolone have revealed alternative fragmentation pathways. One such pathway involves the photocleavage of the C(5)-N(1) and N(3)-N(4) bonds, which results in the formation of phenylazide and isocyanic acid. nih.gov Another competing process is the cleavage of the N(1)-N(2) and N(4)-C(5) bonds, yielding phenylisocyanate and azide (B81097). nih.gov

The presence and nature of substituents on the tetrazole ring can significantly influence which bond fission process is favored. mdpi.com For example, in the case of 1-phenyl-4-allyl-tetrazolone isolated in solid argon, similar fragmentation patterns are observed, leading to phenylazide and allylisocyanate, or phenylisocyanate and allylazide, alongside the nitrogen extrusion pathway. nih.gov

Generation of Novel Heterocyclic Systems via Photolysis

The reactive intermediates generated from the photodecomposition of this compound serve as precursors for the synthesis of a variety of novel heterocyclic systems. The specific product formed is often dictated by the substituents on the starting tetrazolone and the reaction conditions.

Formation of Diaziridinones

The formation of diaziridinones is a characteristic outcome of the photolysis of certain tetrazolones. nih.govmdpi.com For example, the irradiation of 1,4-dimethyl-1,4-dihydro-5H-tetrazol-5-one in acetonitrile (B52724) leads to the formation of 1,2-dimethyldiaziridinone. nih.gov Similarly, photolysis of 1-alkenyl-4-alkyl-1,4-dihydro-5H-tetrazol-5-ones yields the corresponding 1-alkenyl-2-alkyl-diaziridinones in high yields. nih.gov In the case of 1-phenyltetrazolone photolyzed in a solid argon matrix, the primary photoproduct formed after nitrogen extrusion is phenyldiaziridinone. nih.gov

Synthesis of Benzimidazolones

Photolysis of 1,4-dihydro-1-phenyl-5H-tetrazol-5-ones can be a synthetic route to benzimidazolones. nih.gov Irradiation of (N-4)-substituted 1-phenyl-tetrazolones in solvents like methanol (B129727), acetonitrile, or 2-propanol results in the photoextrusion of molecular nitrogen and the formation of benzimidazolones in nearly quantitative yields. nih.gov The proposed mechanism involves the formation of an intermediate that subsequently cyclizes and rearranges to the final benzimidazolone product. nih.gov Interestingly, while the photolysis of 1-phenyl-4-allyl-tetrazolone in a solid argon matrix leads to the formation of 1-allyl-2-phenyldiaziridinone which then converts to 1-allyl-1H-benzoimidazol-2(3H)-one, this pathway is not observed for the unsubstituted 1-phenyltetrazolone under the same conditions. nih.gov

Photochemical Routes to Pyrimidinones

The photochemical transformation of specific 1-phenyl-tetrazolones can also lead to the formation of pyrimidinones. nih.govmdpi.com For instance, the irradiation of 1-allyl-4-aryl tetrazolones results in their complete conversion to the corresponding pyrimidinones. nih.gov This reaction is particularly efficient when carried out in a cellulose (B213188) matrix. nih.gov The photolysis of 1-allyl-4-phenyl-tetrazolones in protic solvents like methanol also yields 3,4-dihydro-6-substituted-3-phenylpyrimidin-2(1H)-ones as the sole primary photoproducts in nearly quantitative yields. nih.gov The proposed mechanism involves the initial photoexcitation and elimination of molecular nitrogen to form a triplet biradical intermediate, which then undergoes ring closure and a hydrogen shift to form the pyrimidinone. mdpi.com Theoretical studies support a mechanism involving a triplet biradical intermediate followed by cyclization and intramolecular proton transfer. mdpi.comuc.pt

Formation of Other Photoproducts (e.g., Isocyanates, Azides, Carbodiimides)

The photolysis of this compound and its analogs can lead to a variety of photoproducts through different ring cleavage mechanisms. The specific products formed are often influenced by the substituents on the tetrazole ring and the reaction conditions. mdpi.comresearchgate.net

Commonly observed photoproducts from the photochemistry of tetrazole compounds include isocyanates, azides, and carbodiimides. mdpi.comresearchgate.net For instance, the UV irradiation of 1-phenyl-4-allyl-tetrazolone in an inert matrix at low temperatures results in several fragmentation pathways. nih.gov One pathway yields phenylazide and allyl-isocyanate, while another produces phenyl-isocyanate and allylazide. nih.gov In some cases, the photolysis of tetrazolethiones, a related class of compounds, is known to produce carbodiimides through the extrusion of molecular nitrogen and sulfur. nih.govnih.gov

Theoretical studies have corroborated these findings, indicating that ring cleavage is a primary photochemical process for tetrazolic compounds, leading to the formation of azides and isocyanates. mdpi.comresearchgate.net The presence of different substituents can either favor or hinder these pathways, thus altering the relative amounts of the various photoproducts. mdpi.comresearchgate.net

Influence of Environmental Conditions on Photochemical Transformations

The outcome of the photochemical reactions of this compound is significantly directed by the experimental conditions. Key factors include the solvent used for the reaction and the temperature, which can be controlled, for example, through matrix isolation techniques. researchgate.net

The choice of solvent plays a crucial role in determining the major photoproducts of tetrazolone derivatives. researchgate.netuc.pt For example, the photolysis of 1-phenyl-4-allyl-tetrazol-5-one shows strong solvent dependency. In protic solvents like methanol, a pyrimidinone derivative is the main product. mdpi.comresearchgate.netuc.pt Conversely, in aprotic solvents, the formation of isocyanates and anilines is favored. researchgate.netuc.pt

The influence of the solvent on the reaction pathways is a recognized phenomenon in the photochemistry of tetrazolic compounds. researchgate.net The polarity of the solvent can affect the stability of intermediates and transition states, thereby influencing the product distribution. researchgate.net For instance, in the synthesis of some tetrazole derivatives, high boiling point polar solvents like DMF and DMSO lead to moderate conversion, while nonpolar solvents like toluene (B28343) may not yield any product due to poor solubility of reactants. researchgate.net

Table 1: Solvent Effects on Photoproducts of 1-Phenyl-4-allyl-tetrazol-5-one Photolysis

| Solvent Type | Major Photoproduct(s) | Reference |

|---|---|---|

| Protic (e.g., Methanol) | Pyrimidinone | mdpi.comresearchgate.netuc.pt |

| Aprotic | Isocyanates, Anilines | researchgate.netuc.pt |

Matrix isolation is a powerful technique used to study reactive intermediates and primary photochemical processes by trapping molecules in an inert gas matrix at very low temperatures. researchgate.netnih.gov This method limits molecular diffusion and bimolecular reactions, allowing for the observation of initial photoproducts. researchgate.net

When 1-phenyl-4-allyl-tetrazolone is irradiated with UV light (λ > 235 nm) in an argon matrix, it undergoes three distinct photofragmentation pathways. nih.gov These pathways lead to the formation of:

Phenylazide and allyl-isocyanate. nih.gov

Phenyl-isocyanate and allylazide. nih.gov

1-allyl-2-phenyldiaziridin-3-one, which can further react to form 1-allyl-1H-benzoimidazol-2(3H)-one. nih.gov

Interestingly, the primary photoproduct observed in solution, 3,4-dihydro-3-phenylpyrimidin-2(1H)-one, is not formed under matrix isolation conditions. nih.gov This highlights the profound influence of the reaction environment on the photochemical outcome. nih.govnih.gov Similar matrix isolation studies on related tetrazole derivatives, such as 5-ethoxy-1-phenyl-1H-tetrazole, also show decomposition into products like ethylcyanate and phenylazide. nih.gov

Investigation of Transient Intermediates in Photoreactions

The photochemical transformations of this compound are believed to proceed through short-lived, high-energy intermediates. While often not directly observable under normal conditions, their existence is inferred from the final products and supported by theoretical calculations and specialized spectroscopic techniques.

A key mechanistic feature in the photochemistry of some tetrazolone derivatives is the proposed formation of a triplet biradical intermediate. mdpi.comuc.pt For 1-phenyl-4-allyl-tetrazol-5-one, it is suggested that photoexcitation leads to the extrusion of a nitrogen molecule (N₂) and the formation of a triplet biradical. mdpi.comresearchgate.netuc.pt This intermediate is a crucial species on the reaction pathway to the final products. mdpi.com

Theoretical studies using density functional theory (DFT) have supported this postulated mechanism. mdpi.comuc.ptuc.pt These calculations show that after the initial photoextrusion of N₂, the system evolves on the triplet state potential energy surface. mdpi.comuc.pt The subsequent steps, such as intramolecular proton transfer and cyclization, occur from this triplet biradical intermediate to yield the observed photoproducts. mdpi.comuc.ptuc.pt The involvement of triplet 1,3-biradicals has also been proposed in the photodecomposition of related 5-thio derivatives of tetrazoles. nih.gov

Directly observing and characterizing transient intermediates is experimentally challenging due to their short lifetimes. Techniques like transient absorption spectroscopy are employed to detect these fleeting species. nih.govnih.gov

In the context of tetrazole photochemistry, while direct spectroscopic evidence for the triplet biradical of this compound itself is not detailed in the provided results, studies on analogous systems provide insights. For example, laser flash photolysis experiments on 5-allyloxy tetrazoles have revealed the formation of triplet 1,3-biradicals. nih.gov Furthermore, matrix isolation spectroscopy, by trapping intermediates at cryogenic temperatures, allows for their characterization using techniques like FT-IR. nih.gov In the matrix isolation study of 1-phenyl-4-allyl-tetrazolone, the infrared spectra of the resulting photoproducts, such as azides and isocyanates, were identified, providing indirect evidence for the initial fragmentation pathways of the parent molecule. nih.gov

Tautomerism and Conformational Analysis of 1 Phenyl 1,4 Dihydro 5h Tetrazol 5 One

Identification of Prototropic Tautomeric Forms

Prototropic tautomerism involves the migration of a proton, leading to distinct isomers that can exist in equilibrium. For tetrazole-based compounds, this phenomenon is a key determinant of their chemical and physical properties. researchgate.net

The 1-phenyl-1,4-dihydro-5H-tetrazol-5-one structure, often referred to as the keto form, is one of several potential prototropic tautomers. uc.pt While not all forms have been experimentally isolated for this specific compound, the fundamental chemistry of tetrazoles allows for the postulation of other tautomeric structures. researchgate.netnih.gov

The primary tautomeric forms include:

Keto Form (this compound): This is the titular compound, featuring a carbonyl group (C=O) at the 5-position of the tetrazole ring. uc.pt

Hydroxyl Tautomer (1-phenyl-1H-tetrazol-5-ol): This enol-like form arises from the migration of a proton from the N4 nitrogen to the oxygen of the carbonyl group. This creates a hydroxyl (-OH) group and restores aromaticity to the tetrazole ring. The existence of such equilibria is well-documented in related heterocyclic systems.

Theoretical calculations on similar molecules, such as (tetrazol-5-yl)-acetic acid, confirm that tetrazoles can exist in different tautomeric modifications depending on the position of the annular hydrogen atom. nih.gov These forms are often interconvertible, though the energy barriers between them can be significant. nih.gov

Table 1: Potential Tautomeric Forms

| Tautomer Name | Key Functional Group | Ring Structure |

| Keto | Carbonyl (C=O) | 1,4-dihydro-5H-tetrazol-5-one |

| Hydroxyl | Hydroxyl (-OH) | 1H-tetrazol-5-ol |

| Mesoionic Olate | Zwitterionic | Delocalized charges in the ring |

Significant insight into the tautomerism of this compound can be gained by studying its sulfur analogue, 1-phenyl-1H-tetrazole-5-thiol, and its derivatives. researchgate.netnist.gov These compounds exhibit a clear thione-thiol tautomeric equilibrium. researchgate.net

Thione Form (1-phenyl-1,4-dihydro-5H-tetrazole-5-thione): This form contains a C=S double bond and is analogous to the keto form of the oxygen-containing parent compound. nih.gov

Thiol Form (1-phenyl-1H-tetrazole-5-thiol): This tautomer features a sulfhydryl (-SH) group and corresponds to the hydroxyl form. nist.gov

Studies consistently show that for N-substituted mercaptotetrazoles, the thione form is generally more stable and predominates in both solid state and neutral solutions. researchgate.netresearchgate.net However, the equilibrium can be shifted. For instance, in a basic medium, the equilibrium shifts toward the thiol form, which allows for the synthesis of S-alkyl-substituted derivatives. scispace.com Computational studies on related 1,2,4-triazole-3-thiones also confirm that the thione tautomer is the most stable species in the gas phase. nih.gov The transformation of the thiol form to a more stable disulfide through oxidation has also been observed, indicating the reactivity of this tautomer. cdnsciencepub.com

Relative Stabilities of Tautomers and Conformers

The relative stabilities of the different tautomers and conformers are influenced by factors such as electronic effects, steric hindrance, and solvent interactions. cdnsciencepub.commdpi.com

Theoretical studies on related tetrazole derivatives provide a quantitative basis for understanding these stabilities. For (tetrazol-5-yl)-acetic acid, calculations revealed the existence of multiple unique conformers for both its 1H- and 2H-tautomers, with some being separated by energy barriers of less than 10 kJ mol⁻¹, allowing for easy interconversion. nih.gov Other conformers, particularly those involving the rotation of an OH group, are separated by higher energy barriers and are less populated under normal conditions. nih.gov

In the case of 1-phenyl-4-allyl-tetrazol-5-one, a derivative of the title compound, computational analysis using different density functional theory (DFT) methods showed that the most stable conformation depends on the functional used, highlighting the sensitivity of conformational energetics. mdpi.com For example, the energetic difference between stable conformers was calculated to be around 2.6 kJ mol⁻¹. mdpi.com The dihedral angle between the phenyl ring and the tetrazole ring is a critical parameter, with specific angles corresponding to energy minima. mdpi.com For the thione/thiol system of 1-phenyl-1H-tetrazole-5-thiol, the thione form is consistently found to be the more stable tautomer. researchgate.netnih.gov

Table 2: Calculated Relative Energies for Related Tetrazole Derivatives

| Compound | Method/Functional | Conformer/Tautomer | Relative Energy (kJ mol⁻¹) |

| 1-Phenyl-4-allyl-tetrazol-5-one mdpi.com | M06-HF | Energy difference between conformers | ~2.6 |

| (Tetrazol-5-yl)-acetic acid nih.gov | MP2/QCISD | 1H-Tautomer (most stable) | 0 |

| (Tetrazol-5-yl)-acetic acid nih.gov | MP2/QCISD | 2H-Tautomer (most stable) | ~4 |

| (Tetrazol-5-yl)-acetic acid nih.gov | MP2/QCISD | High-energy trans conformers | 12 - 27 |

| 1,2,4-Triazole-3-thione nih.gov | B3LYP/HF/MP2 | Thione Tautomer | Most Stable |

| 1,2,4-Triazole-3-thione nih.gov | B3LYP/HF/MP2 | Thiol Tautomer | Less Stable |

Intramolecular Interactions and Their Structural Relevance

Intramolecular forces are the interactions that hold atoms together within a molecule and are crucial in defining the molecule's final three-dimensional structure and stability. khanacademy.orgwikipedia.org In this compound and its tautomers, several such interactions are structurally relevant.

Hydrogen Bonding: In the hydroxyl tautomer (1-phenyl-1H-tetrazol-5-ol), a strong intramolecular hydrogen bond can form between the hydroxyl proton and a nitrogen atom of the tetrazole ring. This type of interaction is known to be a decisive factor in stabilizing enol structures over their keto counterparts in other systems. Studies on related β-thioxoketones show that an OH---S hydrogen bond is significantly stronger than an SH---O bond, which heavily influences tautomeric equilibrium.

Steric and Electronic Interactions: The phenyl group introduces significant steric bulk. The rotation of this group relative to the tetrazole ring is governed by a balance between minimizing steric repulsion and optimizing electronic conjugation. X-ray diffraction studies of related compounds, like 1-phenyl-1H-tetrazole-5-thiol derivatives, show that the dihedral angle between the planes of the tetrazole and phenyl rings can vary significantly, with reported values around 50-55°. researchgate.netlookchem.com This non-planar arrangement indicates a compromise between electronic delocalization (favoring planarity) and steric hindrance (favoring a twisted conformation).

These intramolecular forces collectively determine the preferred tautomeric form and the most stable conformation of the molecule, which in turn influences its reactivity and interactions with other molecules.

Computational and Theoretical Chemistry Studies of 1 Phenyl 1,4 Dihydro 5h Tetrazol 5 One

Quantum Chemical Investigations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic nature of molecules like 1-phenyl-1,4-dihydro-5H-tetrazol-5-one. These studies help elucidate the preferred three-dimensional structure, electron distribution, and the energetics of chemical reactions.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometry of molecules. For tetrazole derivatives, DFT calculations, often using functionals like B3LYP, can determine key structural parameters. For instance, in studies of the related compound 1-phenyltetrazole, DFT calculations have been used to predict the dihedral angle between the phenyl and tetrazole rings. core.ac.uk This angle is a result of the balance between the stabilizing conjugation of the π-electron systems, which favors a planar structure, and the steric repulsion between atoms on the two rings, which favors a non-planar conformation. core.ac.uk Similar calculations on this compound would reveal its most stable conformation by optimizing bond lengths, bond angles, and dihedral angles.

Potential Energy Surface Mapping for Reaction Pathways

Mapping the potential energy surface (PES) is essential for understanding the mechanisms of chemical reactions. For tetrazoles, this is particularly relevant for studying thermal decomposition or photochemical reactions, which often involve the extrusion of a nitrogen molecule. mdpi.com In a detailed study of the photodegradation of 1-phenyl-4-allyl-tetrazol-5-one, the reaction pathway on the triplet potential energy surface was characterized. mdpi.comuc.pt This involved identifying intermediates and transition states to validate a proposed mechanism. mdpi.comuc.pt A similar PES mapping for this compound would be necessary to understand its degradation pathways, which are known to be influenced by substituents and the surrounding solvent. mdpi.com

Analysis of Transition States and Activation Barriers

The analysis of transition states and the calculation of activation barriers provide quantitative data on the feasibility and kinetics of a reaction. For the photodegradation of 1-phenyl-4-allyl-tetrazol-5-one, DFT calculations were employed to locate transition states and intermediates along the reaction coordinate. mdpi.com The energy barriers for steps such as nitrogen extrusion and intramolecular proton transfer were calculated to construct a detailed energy profile of the reaction. mdpi.com For example, the minimum on the triplet state (T₁) for this molecule was found to be significantly above the ground state (S₀), and the transition states connecting intermediates were located energetically, providing insight into the reaction kinetics. mdpi.com

Spectroscopic Simulations for Structural and Vibrational Assignments

Computational methods are invaluable for interpreting experimental spectra. By simulating spectra from a calculated molecular structure, researchers can make detailed assignments of vibrational and electronic transitions.

Calculated Infrared Spectra and Comparison with Experimental Data

Theoretical calculations of infrared (IR) spectra are a powerful tool for vibrational assignment. After geometry optimization using a method like DFT, the harmonic vibrational frequencies and their corresponding IR intensities can be calculated. core.ac.uk In studies of 1-phenyltetrazole and its derivatives, calculated frequencies were compared with experimental IR spectra from samples isolated in argon matrices. core.ac.uk A good agreement between the theoretical and experimental spectra allows for a reliable assignment of the observed absorption bands to specific molecular vibrations. core.ac.uk For the photodegradation of 1-phenyl-4-allyl-tetrazol-5-one, the IR spectroscopic profile of the reaction was also proposed based on calculations. mdpi.comuc.pt

Time-Dependent DFT (TD-DFT) for UV-Vis Spectral Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic excitation energies and predicting the UV-Vis absorption spectra of molecules. In the study of 1-phenyl-4-allyl-tetrazol-5-one, TD-DFT calculations were performed to simulate the UV spectrum. mdpi.comuc.pt The results were compared with experimental data obtained in methanol (B129727), showing that certain functionals, like PBE0, provided a better description than others. mdpi.comuc.pt Such calculations are crucial for understanding the photochemistry of these compounds, as they identify the initial electronic transitions that occur upon absorption of UV light. mdpi.com

Role of Implicit and Explicit Solvation Models in Theoretical Studies

In the computational and theoretical analysis of chemical compounds, calculations are often performed in a simulated vacuum or "gas phase" for simplicity. However, to accurately predict the behavior of molecules in real-world chemical reactions, which predominantly occur in solution, the influence of the solvent must be taken into account. Solvation models are computational methods designed to incorporate the effects of the solvent surrounding a solute molecule. These models are broadly categorized as implicit or explicit, and their application is crucial for obtaining meaningful results that can be compared with experimental data for compounds like this compound and its derivatives.

Implicit Solvation Models

Implicit, or continuum, solvation models treat the solvent as a continuous, structureless medium with a defined dielectric constant, rather than modeling individual solvent molecules. This approach offers a computationally efficient way to account for the bulk electrostatic effects of the solvent. The Polarizable Continuum Model (PCM) is a widely used implicit model in theoretical studies of tetrazole derivatives. mdpi.comresearchgate.net

In a theoretical investigation into the photodegradation mechanism of a closely related compound, 1-phenyl-4-allyl-tetrazol-5-one, researchers employed Density Functional Theory (DFT) calculations. mdpi.comresearchgate.net Recognizing that the reaction's photoproducts are highly dependent on the solvent, all calculations were performed using the PCM to simulate the effects of methanol, a protic solvent. mdpi.comresearchgate.net This was critical, as experimental evidence shows that photolysis in protic solvents yields a pyrimidinone, while reactions in aprotic solvents result in isocyanates and anilines. mdpi.comresearchgate.net The use of the PCM allowed the computational study to validate the proposed reaction mechanism in methanol, which involves a concerted photoextrusion of a nitrogen molecule (N2) followed by intramolecular proton transfer. mdpi.comuc.pt

Furthermore, the PCM was essential for comparing theoretical predictions with experimental spectroscopic data. The study calculated the UV spectrum of 1-phenyl-4-allyl-tetrazol-5-one in simulated methanol and compared it to the experimental spectrum. The results showed that the choice of the DFT functional in combination with the solvation model significantly impacted accuracy.

| DFT Functional | Basis Set | Solvation Model | Solvent | Finding |

|---|---|---|---|---|

| PBE0 | VDZ | PCM | Methanol | Provided a better description of the experimental UV spectrum. |

| M06-HF | VDZ | PCM | Methanol | Showed a significant shift of approximately 40 nm compared to the experimental spectrum. |

Similarly, in studies of other 5-phenyl-1H-tetrazole derivatives as potential corrosion inhibitors, theoretical calculations were performed in both the gaseous state and in a simulated aqueous solution using the PCM. researchgate.net This approach was necessary to calculate and discuss global reactivity descriptors and the fraction of electrons transferred, providing a more accurate correlation between the molecular electronic properties of the inhibitors and their experimentally observed efficiencies in acidic environments. researchgate.net

Explicit Solvation Models

Explicit solvation models take a more detailed, molecule-level approach by including a finite number of individual solvent molecules in the computational simulation around the solute. This method is computationally much more intensive than implicit models but can provide deeper insight into specific, short-range interactions such as hydrogen bonding.

While the literature on this compound and its direct derivatives predominantly features the use of implicit models like PCM, the principles of explicit solvation are relevant. mdpi.comresearchgate.net For example, understanding specific hydrogen bonding interactions between the tetrazol-5-one ring and protic solvent molecules like methanol could be more accurately achieved with an explicit model. Such calculations can reveal how individual solvent molecules stabilize transition states or intermediates, which is a level of detail that continuum models average out. Solvation energy calculations can show how changes to a molecule's structure alter its surface charge distribution, which in turn strengthens or weakens specific interactions like hydrogen bonds with solvent molecules, ultimately affecting solubility and reactivity. acs.org

The choice between an implicit and explicit model is a trade-off between computational cost and the level of detail required. For many studies involving tetrazole derivatives, the bulk electrostatic effects captured by implicit models have proven sufficient to validate reaction mechanisms and align theoretical data with experimental outcomes. mdpi.comresearchgate.net

Coordination Chemistry of 1 Phenyl 1,4 Dihydro 5h Tetrazol 5 One Derivatives

Ligand Characteristics and Coordination Modes of Tetrazolones and Thiones

The coordinating behavior of 1-phenyl-1,4-dihydro-5H-tetrazol-5-one and its thione counterpart is dictated by the presence of multiple potential donor atoms within the heterocyclic ring and the exocyclic oxygen or sulfur atom. These ligands can exist in different tautomeric forms and can be deprotonated to act as anionic ligands, offering a variety of binding possibilities.

Tetrazolones: this compound features a carbonyl group attached to the tetrazole ring. zjwintime.com Coordination with metal ions can be anticipated through the exocyclic oxygen atom of the carbonyl group or the nitrogen atoms of the tetrazole ring. The specific coordination is often dependent on the metal ion's nature (hard/soft acid-base properties) and the reaction conditions. While specific crystal structures of metal complexes with this compound are not extensively documented in the reviewed literature, related systems suggest that coordination through oxygen-containing substituents on a tetrazole ring is feasible. For example, U(VI) has been shown to form bonds with the carbonyl oxygen atoms of an N-acetato substituted tetrazolate ligand. arkat-usa.org

Thiones/Thiols: The thione analogue, 1-phenyl-1H-tetrazole-5-thiol (Hptt), exhibits a more thoroughly investigated coordination chemistry. zjwintime.com This ligand, which contains a thione (C=S) group and several nitrogen atoms, is a versatile linker for constructing coordination complexes. lookchem.com It can coordinate to metal ions as a neutral molecule or, more commonly, after deprotonation of the thiol group to form the phenyltetrazolethiolate (ptt⁻) anion. lookchem.comscirp.org

The deprotonated ptt⁻ ligand demonstrates remarkable coordination flexibility, adopting several distinct modes when binding to metal centers. These varied coordination geometries are a key factor in the structural diversity of the resulting metal complexes. researchgate.net

Key Coordination Modes of 1-phenyl-1H-tetrazole-5-thiolate (ptt⁻):

| Coordination Mode | Description | Example Metal Complexes |

|---|---|---|

| Monodentate (κ¹-S) | The ligand binds to a single metal center exclusively through the deprotonated sulfur atom. researchgate.net | Palladium(II) diphosphine complexes researchgate.net |

| Monodentate (κ¹-N) | The ligand coordinates to a metal center via one of the nitrogen atoms of the tetrazole ring. researchgate.net | Palladium(II) diphosphine complexes researchgate.net |

| Bridging (μ₂-κS,κS) | The sulfur atom bridges two metal centers, forming a four-membered M₂S₂ ring. lookchem.com | Dinuclear Cadmium complex [Cd₂I₂(2,2'-bipy)₂(ptt)₂] lookchem.com |

| Bridging (μ₂-κN,κS) | The ligand bridges two metal centers using the sulfur atom and a nitrogen atom from the tetrazole ring. researchgate.net | Dinuclear Cobalt complex {[Co₂(OH)₂(2,2'-bipy)₂(Hptt)₂]²⁺} researchgate.net |

In some instances, the Hptt ligand undergoes an in situ oxidative coupling reaction during complex formation, leading to the creation of 1,1'-diphenyl-5,5'-dithiodi-tetrazole (dptt). lookchem.comresearchgate.net This dimerized ligand then participates in the formation of the final complex structure.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with these ligands typically involves the reaction of a metal salt, such as a halide or acetate, with the tetrazolone or tetrazolethiol ligand in a suitable solvent. researchgate.netnih.gov The use of co-ligands, like 2,2'-bipyridine (B1663995) (bipy) or ethylenediamine (B42938) (en), can further influence the final structure and dimensionality of the complex. researchgate.netbohrium.com

Synthesis of Cadmium-Thione Complexes: A common synthetic route involves the reaction of 1-phenyl-1,4-dihydro-5H-tetrazole-5-thione or its substituted derivatives with cadmium chloride. researchgate.netresearchgate.netnih.govresearchgate.net These reactions often yield polymeric chain structures. For example, the reaction of 1-phenyl-1,4-dihydro-5H-tetrazole-5-thione with cadmium chloride produces a 1D polymeric complex with the formula [Cd(ptt)₂]ₙ. researchgate.netresearchgate.net In this structure, each cadmium center is coordinated by four sulfur atoms from four different ptt⁻ ligands, creating a looped chain that features 8-membered [Cd₂S₂C₂N₂] rings. lookchem.comresearchgate.net

Synthesis of Cobalt-Thione Complexes: Similar to cadmium, cobalt complexes have been synthesized, resulting in isostructural 1D looped chains with the formula [Co(ptt)₂]ₙ. lookchem.comresearchgate.net A more complex dinuclear cobalt species, {[Co₂(OH)₂(bipy)₂(Hptt)₂]·(ptt)₂·(H₂O)₂}, has also been isolated. In this compound, two cobalt centers are bridged by two hydroxide (B78521) ions and two Hptt ligands coordinating in a μ₂-κN,κS mode. researchgate.net

Table of Selected Metal Complexes and Structural Features:

| Compound Formula | Metal Ion | Key Structural Feature | Coordination Mode of Ligand | Ref. |

|---|---|---|---|---|

| [Cd(ptt)₂]ₙ | Cd(II) | 1D looped chain with [Cd₂S₂C₂N₂] rings | Bridging via S and N atoms | lookchem.comresearchgate.net |

| [Co(ptt)₂]ₙ | Co(II) | 1D looped chain with [Co₂S₂C₂N₂] rings | Bridging via S and N atoms | lookchem.comresearchgate.net |

| [Cd₂I₂(bipy)₂(ptt)₂] | Cd(II) | Dinuclear complex with a Cd₂S₂ core | μ₂-κS,κS bridging | lookchem.comresearchgate.net |

| {[Co₂(OH)₂(bipy)₂(Hptt)₂]·(ptt)₂·(H₂O)₂} | Co(II) | Dinuclear complex with Co-OH-Co bridges | μ₂-κN,κS bridging | researchgate.net |

| 1,1'-diphenyl-5,5'-dithiodi-tetrazole (dptt) | - | In situ formed disulfide-linked dimer | - | lookchem.comresearchgate.net |

Supramolecular Assembly in Metal-Tetrazolone Frameworks

Beyond the primary coordination bonds, the assembly of metal-tetrazolone and thione complexes into higher-dimensional structures is governed by weaker, non-covalent interactions. These supramolecular interactions, including hydrogen bonding and π-π stacking, are crucial in organizing the individual complex units into extended 1D, 2D, or 3D frameworks. nih.govunimi.itnih.gov

The phenyl group on the tetrazole ring plays a significant role in promoting these interactions. π-π stacking between the aromatic rings of adjacent complex units is a common feature that helps to stabilize the crystal packing. lookchem.comnih.gov For example, in the disulfide-linked dimer (dptt), π-π interactions between the ptt units help assemble the molecules into a 3D supramolecular network. lookchem.com

Hydrogen bonding is another critical tool in the self-assembly of these frameworks. nih.govunimi.it In complexes containing co-ligands with hydrogen bond donors or acceptors, or in cases where solvent molecules are incorporated, extensive hydrogen-bonding networks can form. nih.gov In a related system, a cobalt complex with a neutral tetrazole ligand is assembled into a 3D architecture through a combination of hydrogen bonds involving a chloride anion and coordinated water molecules, as well as π-π stacking interactions. nih.gov Similarly, in a zinc-tetrazole coordination polymer, hydrogen bonding involving the tetrazolyl groups leads to the formation of a 2D supramolecular framework. unimi.it

The combination of direct metal-ligand coordination and these weaker supramolecular forces allows for the construction of complex and diverse architectures, highlighting the utility of this compound derivatives as versatile tectons in crystal engineering and materials science. nih.govscience.gov

Advanced Spectroscopic and Crystallographic Methodologies for Characterization and Mechanistic Analysis

Matrix Isolation Infrared Spectroscopy for Gas-Phase and Unimolecular Reactivity

Matrix isolation infrared (IR) spectroscopy is a powerful technique for studying the structure and reactivity of molecules in a non-interactive environment. By trapping individual molecules of a compound, such as 1-phenyltetrazolone, in a cryogenic matrix of an inert gas like argon, it is possible to study its intrinsic properties and unimolecular reaction pathways without interference from intermolecular interactions. researchgate.netmdpi.com

Research on tetrazole derivatives demonstrates the utility of this method. Studies on compounds like 5-methoxy-1-phenyl-1H-tetrazole and 1-phenyl-4-allyl-tetrazolone (PAT) combine experimental matrix isolation FTIR spectroscopy with high-level theoretical calculations, such as Density Functional Theory (DFT), to investigate molecular structure, tautomerism, and vibrational spectra. researchgate.netuc.ptnih.gov For instance, the spectrum of matrix-isolated PAT monomers was found to be in good agreement with the sum spectrum of three theoretically predicted conformers. nih.gov This combined approach allows for a reliable assignment of the experimental vibrational bands. uc.ptcore.ac.uk

A significant application of this technique is in the study of unimolecular photochemistry. uc.pt Upon in-situ UV irradiation (e.g., λ > 235 nm), matrix-isolated tetrazoles undergo decomposition, allowing for the direct observation of primary photoproducts. uc.ptnih.gov The primary photochemical event is often the cleavage of the tetrazole ring. researchgate.net For example, the UV irradiation of matrix-isolated PAT leads to several photofragmentation pathways, including:

The production of phenylazide and allyl-isocyanate. The phenylazide can further decompose by losing N₂ to form 1-aza-1,2,4,6-cycloheptatetraene. nih.gov

The formation of phenyl-isocyanate and allylazide. nih.gov

The elimination of N₂ to yield 1-allyl-2-phenyldiaziridin-3-one, which can subsequently rearrange. nih.gov

These observations of reactive intermediates and primary products are crucial for elucidating complex reaction mechanisms that are often difficult to parse from solution-phase experiments, where secondary reactions and solvent effects can obscure the initial photochemical steps. nih.gov

| Parent Compound | Irradiation Wavelength | Major Photoproducts Identified | Reference |

|---|---|---|---|

| 5-ethoxy-1-phenyl-1H-tetrazole | λ > 235 nm | Ethylcyanate, Phenylazide, 1-aza-1,2,4,6-cycloheptatetraene, 3-ethoxy-1-phenyl-1H-diazirene | nih.gov |

| 5-methoxy-1-phenyl-1H-tetrazole | λ > 235 nm | Methylcyanate, Phenylazide, 1-aza-1,2,4,6-cycloheptatetraene, 3-methoxy-1-phenyl-1H-diazirene | uc.ptscite.ai |

| 1-phenyl-4-allyl-tetrazolone (PAT) | λ > 235 nm | Phenylazide, Allyl-isocyanate, Phenyl-isocyanate, Allylazide, 1-allyl-2-phenyldiaziridin-3-one | nih.gov |

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For compounds like 1-phenyl-1,4-dihydro-5H-tetrazol-5-one and its derivatives, single-crystal X-ray analysis provides invaluable data on bond lengths, bond angles, and intermolecular interactions in the solid state. lookchem.com

Studies on related structures, such as metal complexes of 1-phenyl-1H-tetrazole-5-thiol, reveal detailed crystallographic information, including the crystal system, space group, and unit cell dimensions. lookchem.com For example, one such complex was found to crystallize in the triclinic space group P-1. lookchem.com This level of detail is fundamental to understanding the packing forces and supramolecular architecture of the crystal.

Theoretical calculations using DFT are often used in conjunction with experimental data to refine and interpret crystal structures. core.ac.uk For 1-phenyltetrazole, DFT(B3LYP)/6-31G* calculations predicted a non-planar minimum energy conformation where the phenyl and tetrazole rings are twisted by 29°. core.ac.uk This theoretical value is slightly greater than that observed experimentally in the crystalline state, a difference that can be attributed to the stabilizing intermolecular forces within the crystal. core.ac.uk For the derivative 5-chloro-1-phenyltetrazole, the calculated dihedral angle is even larger (48°), which is explained by the steric repulsion from the larger chlorine atom. core.ac.uk This analysis highlights how X-ray diffraction, complemented by theoretical modeling, provides a complete picture of the solid-state structure.

| Parameter | Value |

|---|---|

| Empirical Formula | C14H10N8S2 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2986(15) |

| b (Å) | 9.3495(19) |

| c (Å) | 11.977(2) |

| α (deg) | 80.43(3) |

| β (deg) | 89.36(3) |

| γ (deg) | 73.04(3) |

| Data sourced from a study on a complex derived from in situ coupling of ptt- ligands. lookchem.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assembly of the molecular framework.

For the structural analysis of tetrazole derivatives, NMR is used to identify and characterize the molecule by comparing experimental chemical shifts with theoretical values. pnrjournal.com The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to calculate theoretical chemical shifts, which are then benchmarked against experimental spectra recorded in solvents like DMSO or CDCl₃. pnrjournal.com

In the ¹H NMR spectrum of a related compound, 5-(benzylthio)-1H-tetrazole, signals corresponding to the aromatic protons (Ar-H) appear as a multiplet in the range of δ 7.35-7.49 ppm, while the N-H proton of the tetrazole ring is observed as a broad singlet between δ 11.50-13.40 ppm. pnrjournal.com The ¹³C NMR spectrum provides complementary information, identifying the carbon atoms of the phenyl ring and the tetrazole core. pnrjournal.com This detailed spectral data is critical for confirming the identity and purity of synthesized compounds.

| Compound | Nucleus | Observed Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|---|

| 5-(Benzylthio)-1H-tetrazole | ¹H (N-H) | 13.40-11.50 (s, 1H) | CDCl₃ | pnrjournal.com |

| ¹H (Ar-H) | 7.49-7.35 (m, 5H) | CDCl₃ | pnrjournal.com | |

| ¹H (-S-CH₂) | 4.58 (s, 1H) | CDCl₃ | pnrjournal.com | |

| 1-Phenyltetrazole-5-thiol | ¹³C (C=S) | 162.9 | DMSO-d6 | chemicalbook.com |

| ¹³C (Phenyl C-N) | 133.5 | DMSO-d6 | chemicalbook.com | |

| ¹³C (Phenyl C-H) | 129.9, 129.6, 125.4 | DMSO-d6 | chemicalbook.com |

UV-Visible Spectroscopy in Photochemical Monitoring

UV-Visible (UV-Vis) spectroscopy is a key technique for studying electronic transitions in molecules and for monitoring the progress of photochemical reactions. mdpi.comuc.pt For tetrazolone derivatives, UV-Vis spectroscopy is used to characterize the electronic absorption properties and to track the degradation of the parent compound and the emergence of photoproducts upon UV irradiation. mdpi.comnih.gov

Theoretical studies often accompany experimental work to better understand the observed electronic spectra. mdpi.comuc.pt For instance, the photodegradation of 1-phenyl-4-allyl-tetrazol-5-one (ATZ) was studied using time-dependent density functional theory (TD-DFT). mdpi.comresearchgate.net The results showed that different computational functionals (PBE0, B3LYP, M06-HF) could be used to simulate the UV-Vis spectrum, with the PBE0 functional showing the best agreement with experimental results in a methanol (B129727) solvent model. mdpi.comresearchgate.net In contrast, the M06-HF functional produced a spectrum that was blue-shifted by approximately 40 nm. uc.ptresearchgate.net

By exciting the molecule at a specific wavelength (e.g., 254 nm), researchers can initiate photochemical reactions and monitor the change in the UV-Vis spectrum over time. mdpi.comuc.pt This allows for the determination of reaction kinetics and provides evidence for the proposed reaction mechanisms, such as the photoextrusion of molecular nitrogen, which is a common pathway in tetrazolone photochemistry. mdpi.comuc.pt The photoproducts formed are heavily dependent on the solvent, with different products being identified in protic versus aprotic solvents. mdpi.comuc.pt

| Functional | Basis Set | Solvent Model | Agreement with Experimental Spectrum | Reference |

|---|---|---|---|---|

| PBE0 | VDZ | PCM (Methanol) | Good agreement | mdpi.comuc.ptresearchgate.net |

| B3LYP | VDZ | PCM (Methanol) | Good agreement (within ~10 cm⁻¹) | mdpi.comuc.pt |

| M06-HF | VDZ | PCM (Methanol) | Poor agreement (shifted by ~40 nm) | mdpi.comuc.ptresearchgate.net |

Emerging Research Directions and Broader Academic Significance of 1 Phenyl 1,4 Dihydro 5h Tetrazol 5 One

Contributions to Medicinal Chemistry Research Through Bioisosteric Design Principles

A significant area of research interest is the use of the tetrazolone ring, the core of 1-phenyl-1,4-dihydro-5H-tetrazol-5-one, as a bioisostere for carboxylic acids. rsc.orgdntb.gov.uaresearchgate.net Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of a carboxylic acid group with a tetrazolone moiety is a key strategy in medicinal chemistry to enhance a drug's properties. researchgate.net

The unique physicochemical properties of tetrazole scaffolds have garnered significant attention in medicinal chemistry. nih.gov The tetrazolone group can improve both the in vitro biological activity and the in vivo pharmacokinetic profile of a drug candidate compared to its carboxylic acid counterpart. rsc.org This is a case-dependent success, meaning the improvement is not universal for all drugs. rsc.org

Key Research Findings:

A tetrazolone derivative of the anti-hypertensive drug telmisartan (B1682998) was found to be a potent AT1 antagonist, with activity comparable to the parent drug. rsc.orgrsc.org

A tetrazolone version of the anti-cancer agent bexarotene (B63655) showed agonist activity at the retinoid X receptor alpha. rsc.orgrsc.org

Compounds with a tetrazolone group exhibited similar microsomal stability and plasma protein binding to their carboxylic acid counterparts. rsc.orgrsc.org

The tetrazolone analog of telmisartan displayed an improved pharmacokinetic profile in rats. rsc.orgrsc.org

| Parent Drug | Tetrazolone Analog | Target | Activity Comparison |

|---|---|---|---|

| Telmisartan | Compound 7 | AT1 Receptor | Potent antagonist (Kb = 0.14 nM) vs. Telmisartan (Kb = 0.44 nM) rsc.orgrsc.org |

| Bexarotene | Compound 9 | Retinoid X receptor alpha | Agonist (EC50 = 64 nM) vs. Bexarotene (EC50 < 10 nM) rsc.orgrsc.org |

The phenyl group, a common moiety in pharmaceuticals, can sometimes lead to poor physicochemical properties. nih.gov The exploration of bioisosteres for the phenyl ring itself is an active area of research. nih.gov While not directly replacing the phenyl group of this compound, this line of inquiry underscores the broader importance of bioisosteric replacement in drug design. nih.gov

Applications in the Development of Nitrogen-Rich Materials for Specific Research Fields

The high nitrogen content of the tetrazole ring in this compound makes it a candidate for the development of energetic materials. nih.gov Nitrogen-rich compounds are sought after for applications such as explosives and propellants because their combustion products are often environmentally benign gases like dinitrogen (N₂). uc.pt

The development of new energetic materials focuses on achieving high energy, low sensitivity, and good thermal stability. nih.gov Tetrazole derivatives are investigated as potential explosives and rocket propellant components due to their high energy properties, high burn rates, and relative stability. nih.gov The introduction of explosophore groups onto heterocyclic rings like tetrazole can enhance detonation performance. nih.gov

While specific studies on the energetic properties of this compound are not extensively detailed in the provided results, the general interest in tetrazole-based energetic materials is well-established. nih.govrsc.org

Utility as Building Blocks and Precursors in Advanced Organic Synthesis

This compound and its derivatives are valuable building blocks in organic synthesis for creating a variety of heterocyclic compounds. uc.pt The tetrazole scaffold can be used to synthesize drug-like molecules and is amenable to various chemical transformations. beilstein-journals.org

Synthetic Applications:

Multicomponent Reactions (MCRs): Tetrazole derivatives can be synthesized using MCRs, which offer an efficient way to create diverse molecular scaffolds. nih.gov

Photochemical Reactions: The photochemistry of tetrazolones, such as 1-phenyl-4-allyl-tetrazol-5-one, has been studied to understand their degradation pathways and the formation of various photoproducts depending on the solvent. uc.ptmdpi.com Theoretical studies have helped to validate proposed reaction mechanisms. mdpi.comuc.pt

Synthesis of Other Heterocycles: Tetrazoles can be precursors to other heterocyclic systems like 1,3,4-oxadiazoles through reactions with acid chlorides. researchgate.net

Formation of Complexes: 1-Phenyl-1H-tetrazole-5-thiol, a related compound, has been used to synthesize new metal complexes with interesting structural and magnetic properties. researchgate.net

The versatility of the tetrazole ring allows for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. nih.govbeilstein-journals.org

Future Theoretical and Experimental Avenues in Tetrazolone Science

Future research on tetrazolones is likely to focus on several key areas. A deeper understanding of the structure-activity relationships, binding modes, and biochemical properties of tetrazole-containing compounds is still needed. nih.gov

Potential Future Research Directions:

Novel Synthetic Methods: Developing new and more efficient synthetic routes to tetrazole derivatives will be crucial for expanding their applications. researchgate.net This includes the use of multicomponent reactions and exploring new catalytic systems. nih.govbeilstein-journals.org

Theoretical Modeling: Further theoretical studies, like those performed on 1-phenyl-4-allyl-tetrazol-5-one, can provide valuable insights into reaction mechanisms and the properties of these compounds. uc.ptmdpi.comuc.pt

Exploration of New Applications: The potential of tetrazoles as ligands for creating ionic liquids and highly energetic compounds warrants further investigation. researchgate.net Their use in creating novel therapeutic agents for a range of diseases also remains a promising avenue. researchgate.netresearchgate.net

Structure-Property Relationship Studies: Systematic studies to understand how modifications to the phenyl ring and the tetrazolone core of this compound affect its biological and material properties will be essential for designing new functional molecules.

The continued exploration of tetrazolone chemistry holds significant promise for advancements in multiple scientific disciplines.

Q & A

Basic Research Question

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) and tautomeric forms.

- NMR : ¹H/¹³C spectra resolve substituent effects on the tetrazole ring.

- UV-Vis : Monitors electronic transitions for photostability studies. Computational validation via DFT ensures spectral assignments .

How does regioselectivity in alkylation reactions of this compound depend on reagent choice?

Advanced Research Question

Reactivity at N-3 vs. N-4 is reagent-dependent. Electrophilic alkylating agents (e.g., methyl fluorosulfonate) favor N-3 substitution, while bulky reagents (e.g., 2-diazopropane) exhibit mixed N-4/S-alkylation. Solvent polarity and base selection (e.g., triethylamine) further modulate selectivity .

How can computational modeling predict the reactivity and stability of this compound derivatives?

Advanced Research Question

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model reaction pathways, tautomer energetics, and transition states. For photochemical behavior, time-dependent DFT (TD-DFT) simulates excited-state dynamics. These models guide synthetic design and explain experimental discrepancies .

How should researchers resolve contradictions in reported tautomeric structures of this compound?

Advanced Research Question

Discrepancies arise from experimental conditions (e.g., solvent, temperature). To reconcile

Compare matrix-isolation IR (low-temperature, inert gas) with solution-phase spectra.

Validate via X-ray crystallography (solid-state structure).

Use solvatochromic studies to assess solvent effects on tautomer equilibrium .

What are the emerging applications of this compound in drug discovery and material science?

Advanced Research Question

- Drug Development : As a bioisostere for carboxylic acids, it enhances metabolic stability in kinase inhibitors or GPCR modulators.

- Materials Science : Serves as a precursor for nitrogen-rich polymers or coordination complexes with catalytic properties.

- Photoresponsive Materials : Derivatives exhibit tunable photochromism for optical sensors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.